molecular formula C13H13NO7 B12303705 N-(o-Carboxybenzoyl)-DL-glutamic acid CAS No. 3184-19-8

N-(o-Carboxybenzoyl)-DL-glutamic acid

Cat. No.: B12303705
CAS No.: 3184-19-8
M. Wt: 295.24 g/mol
InChI Key: QIWKCQDJZPRXNS-UHFFFAOYSA-N
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Description

N-(o-Carboxybenzoyl)-DL-glutamic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. It is a derivative of glutamic acid, where the amino group is substituted with an o-carboxybenzoyl group. This modification imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of DL-glutamic acid with o-carboxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(o-Carboxybenzoyl)-DL-glutamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . This inhibition prevents the proliferation and migration of endothelial cells, thereby restricting the formation of new blood vessels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(o-Carboxybenzoyl)-DL-glutamic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to inhibit angiogenesis and cytokine production makes it a valuable compound in medical research .

Properties

CAS No.

3184-19-8

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

IUPAC Name

2-[(2-carboxybenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21)

InChI Key

QIWKCQDJZPRXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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